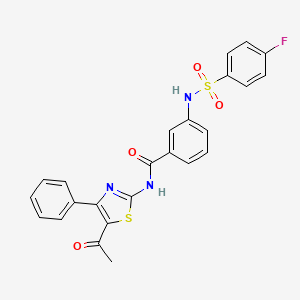

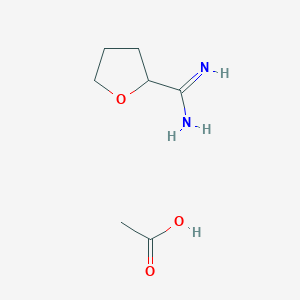

![molecular formula C15H16N4O2 B2625702 3-(1H-吲哚-3-基)-N-[(3-甲基-1,2,4-恶二唑-5-基)甲基]丙酰胺 CAS No. 1178390-29-8](/img/structure/B2625702.png)

3-(1H-吲哚-3-基)-N-[(3-甲基-1,2,4-恶二唑-5-基)甲基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolyl-1,2,4-oxidizable derivatives, which might be structurally similar to the compound you’re asking about, have been synthesized and evaluated as a new class of non-competitive α-glucosidase inhibitors . These compounds have shown better inhibitory activity than the reference drug acarbose .

Synthesis Analysis

The synthesis of similar compounds, such as 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, has been reported . These were selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, indolyl-1,2,4-oxidizable derivatives were found to have non-competitive inhibition on α-glucosidase .科学研究应用

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it an ideal precursor for synthesizing bioactive molecules. Researchers have investigated its derivatives for potential drug candidates. By modifying the indole and oxadiazole moieties, scientists aim to create novel pharmaceutical agents with improved efficacy and reduced side effects .

α-Glucosidase Inhibition

Studies have identified 3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide derivatives as non-competitive α-glucosidase inhibitors. These compounds exhibit better inhibitory activity than the reference drug acarbose. Compound 35, in particular, stands out as an effective inhibitor .

Antiproliferative Activity

Researchers have synthesized a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives using this compound. These derivatives were evaluated for their antiproliferative activity against human cancer cell lines, including prostate (DU-145), lung (A549), and cervical (HeLa) cancer cells. The clean, one-pot synthesis method offers advantages for drug discovery .

Scaffold for Assembly Chemistry

The compound’s scaffold has attracted interest in the field of assembly chemistry. Scientists explore its potential as a building block for constructing complex molecular architectures. By incorporating the indole and oxadiazole functionalities, they aim to develop innovative frameworks for drug design and other applications .

Sustainable Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) provide access to intricate molecules. From 2014 to 2021, researchers have utilized 1H-indole-3-carbaldehyde in sustainable MCRs. These reactions allow efficient synthesis of diverse compounds, contributing to green chemistry and sustainable processes .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-10-18-15(21-19-10)9-17-14(20)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16H,6-7,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVKYLITJYSPSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

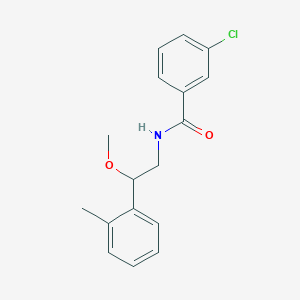

![6-methyl-N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2625625.png)

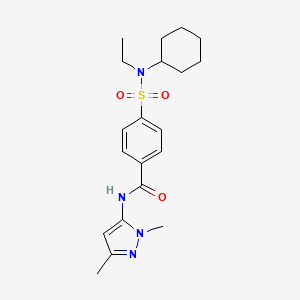

![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)

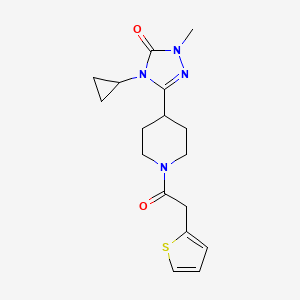

![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)

![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)